Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate
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Overview
Description
Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a chemical compound with the molecular formula C15H17F3O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Claisen condensation mechanism, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate can be compared with other similar compounds, such as:
Ethyl 6-oxo-6-phenylhexanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Ethyl 6-oxo-6-(3-chlorophenyl)hexanoate: Contains a chlorine atom instead of a trifluoromethyl group, leading to distinct chemical behavior.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O3/c1-2-21-14(20)9-4-3-8-13(19)11-6-5-7-12(10-11)15(16,17)18/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOWYRQGDVAMAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645734 |
Source
|
Record name | Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-77-0 |
Source
|
Record name | Ethyl ε-oxo-3-(trifluoromethyl)benzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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